Ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. This is followed by esterification with anhydrous acetic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of ethyl 4-oxo-2-methyl-1H-pyrrole-3-carboxylate.
Reduction: Formation of ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-methanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is not well-documented. its biological activity is likely due to its ability to interact with various molecular targets and pathways. The hydroxyl and ester groups may facilitate binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-1H-pyrrole-3-carboxylate: Similar structure but lacks the hydroxyl group.
Ethyl 4-methyl-1H-pyrrole-2-carboxylate: Differently substituted pyrrole ring.
Ethyl 4-hydroxy-1H-pyrrole-3-carboxylate: Lacks the methyl group at the 2-position.
Uniqueness
Ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is unique due to the presence of both a hydroxyl group and a methyl group on the pyrrole ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-3-12-8(11)7-5(2)9-4-6(7)10/h4,9-10H,3H2,1-2H3 |
InChI Key |
VTIHENAVVVSKEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1O)C |
Origin of Product |
United States |
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